Ethyl thieno[3,2-b]pyridine-2-carboxylate
Overview
Description
Ethyl thieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring
Mechanism of Action
Target of Action
Ethyl thieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound with potential pharmacological and biological utility Thieno[2,3-b]pyridine derivatives, a related class of compounds, have been reported to exhibit a wide range of biological activities, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .
Mode of Action
For instance, they have been reported to inhibit Pim-1 kinase, a type of enzyme that plays a crucial role in cell division and survival . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the wide range of biological activities associated with thieno[2,3-b]pyridine derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the wide range of biological activities associated with thieno[2,3-b]pyridine derivatives , it can be inferred that this compound may exert various molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that the compound can be used as a precursor for the synthesis of thieno[3,2-d]pyrimidine-7-carbonitriles
Cellular Effects
Related compounds have been shown to have growth inhibitory effects on human tumor cell lines
Molecular Mechanism
It is known that the compound can interact with the GABA A receptor
Temporal Effects in Laboratory Settings
It is known that the compound has a storage temperature of 28 C
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl thieno[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-b]pyridine derivatives . Another approach includes the use of β-keto amides, which are cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for various research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions
Ethyl thieno[3,2-b]pyridine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further explored for their unique properties and applications.
Scientific Research Applications
Ethyl thieno[3,2-b]pyridine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Comparison with Similar Compounds
Ethyl thieno[3,2-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Thieno[2,3-b]pyridine derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also have a fused ring system but differ in the position of the thiophene ring, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and steric effects, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl thieno[3,2-b]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)9-6-7-8(14-9)4-3-5-11-7/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZICEEXQXMJPEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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